1,2-Dichloro-4-methyl-5-nitrobenzene
Overview
Description
1,2-Dichloro-4-methyl-5-nitrobenzene is a chemical compound that is closely related to various chlorinated nitrobenzenes, which have been the subject of several studies due to their interesting chemical properties and potential applications. Although the exact compound is not directly studied in the provided papers, related compounds such as 1,2-dichloro-4-nitrobenzene and derivatives thereof have been synthesized and analyzed for their structural and chemical characteristics .
Synthesis Analysis
The synthesis of 1,2-dichloro-4-nitrobenzene, a compound similar to 1,2-dichloro-4-methyl-5-nitrobenzene, has been achieved by chlorination of p-nitrochlorobenzene using KClO3-H2SO4 as the chlorinating reagent. The optimal conditions for this reaction were determined to be a volume of sulfuric acid of 35ml, a molar ratio of p-nitrochlorobenzene to KClO3 of 1:1, a reaction temperature of 55°C, and a duration of 6 hours, resulting in a yield of 91.8% . This synthesis route could potentially be adapted for the synthesis of the methyl-substituted derivative by starting with an appropriately substituted precursor.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various techniques such as X-ray crystallography, NMR spectroscopy, and elemental analysis. For instance, the structure of 1-fluoro-2,5-dimethoxy-4-nitrobenzene was confirmed by X-ray crystallography, and characterized by 1H and 13C-NMR, EI-MS, and FT-IR . These techniques could similarly be applied to determine the molecular structure of 1,2-dichloro-4-methyl-5-nitrobenzene.
Chemical Reactions Analysis
Chemical reactions involving chlorinated nitrobenzenes have been studied, such as the reactions of 1,2-dichloro-4,5-dinitrobenzene with amines, leading to monosubstituted nitro products and chloro-nitro-disubstituted products depending on the conditions and reagents used . These findings suggest that 1,2-dichloro-4-methyl-5-nitrobenzene could also undergo similar reactions with amines, potentially leading to a variety of substituted products.
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated nitrobenzenes have been investigated, including their crystal structures and NQR spectra . For example, the crystal structures of 1,2,4,5-tetrachloro-3,6-dinitrobenzene and 1,3,5-trichloro-2,4-dinitrobenzene were determined, and the temperature dependence of their 35Cl NQR frequencies was investigated . These studies provide insights into the physical properties of chlorinated nitrobenzenes, which could be extrapolated to understand the properties of 1,2-dichloro-4-methyl-5-nitrobenzene.
Scientific Research Applications
Synthesis and Chemotherapy
1,2-Dichloro-4-methyl-5-nitrobenzene has been used in the synthesis of derivatives for chemotherapy applications. Woolley and Hoeven (1965) synthesized compounds related to 1,2-dichloro-4-benzenesulfonamido-5-nitrobenzene, which were tested for their ability to cure spontaneous mammary cancers in mice. These derivatives included ionizable groups and non-ionizable groups like polyhydroxyalkylamido groups to confer water solubility at physiological pH (Woolley & Hoeven, 1965).
Catalytic Synthesis
The compound has been used in catalytic synthesis processes. Hui-ping (2005) described the preparation of 1,2-dichloro-4-nitrobenzene by reacting 1-chloro-4-nitrobenzene with chlorine in a tower chlorinator in the presence of a Lewis acid catalyst. This method yielded a higher product amount compared to traditional flask reactors (Hui-ping, 2005).
Microbial Metabolism
Research by Tahara et al. (1981) investigated the microbial metabolism of chlorinated nitrobenzenes, including 2,4-dichloro-1-nitrobenzene, by Mucor javanicus. This study found novel metabolites through biological reactions like the reduction of the nitro group or substitution of the ortho-chlorine atom (Tahara et al., 1981).
Molecular Structure and Spectroscopy
Research into the molecular structure and vibrational spectra of 1,2-dichloro-4-nitrobenzene has been conducted. Krishnakumar et al. (2012) used B3LYP methodology for computational analysis, providing insights into the compound's molecular and biomolecular spectroscopic characteristics (Krishnakumar et al., 2012).
Interaction with Biological Systems
Baer and Rosenthal (1972) explored the interaction of 1,2-dichloro-4-nitrobenzene with biological systems. They found that feeding dichloronitrobenzene to guinea pigs induced tolerance to dinitrochlorobenzene, a related chemical, which could have implications for immunological research (Baer & Rosenthal, 1972).
properties
IUPAC Name |
1,2-dichloro-4-methyl-5-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO2/c1-4-2-5(8)6(9)3-7(4)10(11)12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTWCYSQDSKAQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322057 | |
Record name | 4,5-Dichloro-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00322057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Dichloro-4-methyl-5-nitrobenzene | |
CAS RN |
7494-45-3 | |
Record name | 7494-45-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,5-Dichloro-2-nitrotoluene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00322057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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